(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
Description
Chemical Name: (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
CAS Number: 1257535-41-3
Molecular Formula: C₇H₉ClN₂·HCl
Molecular Weight: 193.074 g/mol
Purity: >95%
Structural Features:
- Pyridine ring substituted with: Chlorine at position 5 (electron-withdrawing group). Methyl group at position 3 (electron-donating group). Aminomethyl (-CH₂NH₂) group at position 2.
- Hydrochloride salt form enhances solubility and stability.
Properties
IUPAC Name |
(5-chloro-3-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHDELNMWQMQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694177 | |
| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-41-3 | |
| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely used method for introducing amine groups into pyridine scaffolds. For (5-chloro-3-methylpyridin-2-yl)methanamine hydrochloride, the process involves:
- Starting Material : 5-Chloro-3-methylpyridine-2-carbaldehyde.
- Reagents : Ammonium chloride (NH₄Cl) and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Reaction : The aldehyde undergoes condensation with ammonia, followed by reduction to form the primary amine.
- Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Data Table 1: Reductive Amination Conditions
| Parameter | Value/Detail |
|---|---|
| Temperature | 25–30°C |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
| Purity (HPLC) | >98% |
This method is favored for its simplicity but requires careful pH control to avoid over-reduction.
Nucleophilic Substitution Route
Nucleophilic substitution leverages halogenated pyridines as precursors:
- Starting Material : 2-Chloromethyl-5-chloro-3-methylpyridine.
- Reagents : Aqueous ammonia (NH₃) in tetrahydrofuran (THF).
- Mechanism : The chloromethyl group at position 2 is displaced by ammonia, forming the methanamine moiety.
Data Table 2: Substitution Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Temperature | 80–100°C |
| Pressure | 2–3 atm |
| Yield | 60–65% |
| Byproducts | Di-aminated derivatives |
This route is limited by competing side reactions but benefits from readily available starting materials.
Catalytic Hydrogenation Method
Catalytic hydrogenation reduces nitrile intermediates to amines:
- Starting Material : 5-Chloro-3-methylpyridine-2-carbonitrile.
- Catalyst : Palladium on carbon (Pd/C, 5% w/w).
- Conditions : H₂ gas at 50 psi, ethanol solvent.
- Outcome : The nitrile group is reduced to a primary amine, followed by HCl salt formation.
Data Table 3: Hydrogenation Efficiency
| Parameter | Value/Detail |
|---|---|
| H₂ Pressure | 50 psi |
| Reaction Time | 6–8 hours |
| Yield | 75–80% |
| Catalyst Reusability | 3–4 cycles |
This method achieves higher yields but requires specialized equipment for hydrogen handling.
Industrial Production Techniques
Large-Scale Reductive Amination
Industrial processes optimize reductive amination for throughput:
- Reactors : Stirred-tank reactors (1,000–5,000 L capacity).
- Solvent Recovery : Methanol is distilled and reused, reducing waste.
- Purity Control : Crystallization from ethanol/water mixtures achieves ≥95% purity.
Data Table 4: Industrial vs. Laboratory Yields
| Metric | Laboratory | Industrial |
|---|---|---|
| Yield | 68–72% | 85–90% |
| Purity | >98% | 95–97% |
| Batch Cycle Time | 24 hours | 8–12 hours |
Continuous Flow Synthesis
Continuous flow systems enhance efficiency:
- Setup : Two-step flow reactor (amination followed by salt formation).
- Advantages :
Data Table 5: Flow Synthesis Performance
| Parameter | Value/Detail |
|---|---|
| Residence Time | 30–45 minutes |
| Annual Output | 10–15 metric tons |
| Solvent Consumption | Reduced by 40% |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Reagents
- Alternative Catalysts : Raney nickel reduces costs but lowers yield (65–70%).
- Ammonia Equivalents : Using ammonium acetate increases safety but requires longer reaction times.
Analytical Characterization
- NMR : δ 2.35 (s, 3H, CH₃), δ 4.10 (s, 2H, CH₂NH₂), δ 8.25 (s, 1H, pyridine-H).
- HPLC : Retention time 6.8 minutes (C18 column, 70:30 water:acetonitrile).
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 70% | >98% | Moderate |
| Nucleophilic Substitution | 63% | 95% | High |
| Catalytic Hydrogenation | 78% | 97% | Low |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Pyridine Ring
Halogen Substituent Differences
Key Observations :
- Bromine vs.
- Fluorine vs. Chlorine : Fluorine’s electronegativity alters electronic distribution, affecting binding affinity in target proteins .
Positional Isomerism
Key Observations :
Heterocyclic Core Modifications
Key Observations :
Salt Form and Stereochemistry
Research and Market Trends
- Pharmaceutical Demand : (5-Chloro-3-methylpyridin-2-yl)methanamine HCl is prioritized for kinase inhibitor synthesis, while brominated analogs are explored in agrochemicals .
- Market Growth : The (3-Chloropyrazin-2-yl)methanamine HCl market is projected to grow at 6.2% CAGR (2023–2032), driven by antiviral R&D .
Biological Activity
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and methyl groups, which significantly influence its reactivity and biological interactions. The presence of these substituents allows for specific interactions with biological targets, enhancing its potential as a drug candidate.
The mechanism of action for this compound involves its role as a ligand that binds to various receptors and enzymes. This binding can modulate enzymatic activity and influence cellular pathways, leading to various biological effects. For instance, it has been shown to interact with mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of (5-Chloro-3-methylpyridin-2-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold showed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory effects on cell growth .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It displayed selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells. The mechanism appears to involve disruption of chlamydial replication processes .
In Vitro Toxicity Studies
Toxicity assessments indicate that this compound is relatively non-toxic to human cells at effective concentrations. In vitro studies using the MTT assay showed that the compound did not adversely affect cell viability at concentrations that exerted antiproliferative effects on cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among selected compounds:
| Compound Name | GI50 (nM) | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| This compound | 29 - 78 | Selective for Chlamydia | Low |
| (5-Fluoropyridin-3-yl)methanamine hydrochloride | 50 - 90 | Moderate against Gram-positive bacteria | Moderate |
| (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride | 40 - 85 | Limited activity | Low |
This table highlights the superior antiproliferative activity of (5-Chloro-3-methylpyridin-2-yl)methanamine compared to its analogs, as well as its selective antimicrobial properties.
Case Studies and Research Findings
- Antiproliferative Studies : In a recent study, derivatives based on this compound were tested against several cancer cell lines. The results indicated that specific substitutions on the pyridine ring could enhance antiproliferative activity significantly, showcasing the importance of structure-activity relationships in drug design .
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound revealed its effectiveness against Chlamydia, suggesting pathways for future antibiotic development targeting resistant strains .
- Toxicological Evaluation : Comprehensive toxicity studies have shown that the compound exhibits low toxicity profiles in human cell lines, making it a promising candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-chloro-3-methylpyridin-2-yl)methanamine hydrochloride, and how is purity optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of halogenated pyridine precursors. For example, halogenated pyridine derivatives (e.g., 5-chloro-3-methylpyridine-2-carbonitrile) may undergo reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine, followed by HCl salt formation. Purity (>95%) is ensured via recrystallization in ethanol/water mixtures or column chromatography using silica gel with dichloromethane/methanol gradients . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
- Mass spectrometry (MS) : A molecular ion peak at m/z 174.6 (free base) and HCl adducts (e.g., m/z 210.6) validate molecular weight.
- FT-IR : N-H stretches (~3300 cm<sup>−1</sup>) and C-Cl vibrations (~650 cm<sup>−1</sup>) are diagnostic .
Q. How does the hydrochloride salt form influence solubility and stability?
- Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions. Stability studies recommend storage at 2–8°C under anhydrous conditions to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing halogenated pyridine derivatives of this compound?
- Answer : Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature (60–80°C for 12–24 hours). Catalytic additives like KI (for Finkelstein reactions) or phase-transfer catalysts (e.g., TBAB) improve halogen exchange efficiency. Yields >70% are achievable with strict anhydrous conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols:
- Use MIC (minimum inhibitory concentration) assays with S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Validate cytotoxicity via mammalian cell lines (e.g., HEK-293) to rule out non-specific effects .
Q. How do substituent effects (e.g., Cl vs. Br at position 5) modulate receptor binding affinity?
- Answer : Chlorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms). Comparative molecular docking (AutoDock Vina) shows ΔG values for Cl-substituted analogs are −8.2 kcal/mol vs. −7.5 kcal/mol for Br analogs, suggesting tighter binding .
Methodological Challenges and Solutions
Q. How to address poor solubility in non-polar solvents during coupling reactions?
- Answer : Use polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids. For Suzuki-Miyaura couplings, employ Pd(OAc)2/XPhos catalysts with microwave-assisted heating (100°C, 30 min) to enhance reactivity .
Q. What analytical techniques quantify trace impurities in bulk synthesis?
- Answer :
- HPLC-UV/ELS : C18 column, 0.1% TFA in acetonitrile/water, detects impurities <0.1%.
- LC-MS/MS : Identifies side products (e.g., dechlorinated byproducts at m/z 158.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
